3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is a complex organic compound notable for its diverse functional groups, including a tetrazole ring, a bromophenyl group, and a triazinol structure. This compound is classified within the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements. Its unique structure suggests potential applications in pharmaceuticals and other scientific fields due to its biological activity and interaction with various molecular targets.
The synthesis of 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of appropriate solvents and reagents is critical in each step to promote desired reactions while minimizing side products.
The molecular formula for 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is with a molecular weight of 380.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrN₇OS |
| Molecular Weight | 380.23 g/mol |
| IUPAC Name | 3-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
| InChI Key | KORWWBTUGKEOJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(NC1=O)SCC2=NN=NN2C3=CC=C(C=C3)Br |
The structure exhibits a combination of aromatic and heterocyclic components that contribute to its chemical reactivity and potential biological activity.
3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions:
For oxidation, typical oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reductions may employ sodium borohydride or lithium aluminum hydride as reducing agents. Substitution reactions can be facilitated using halogenating agents like bromine or chlorine in the presence of catalysts.
The mechanism of action for 3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific biological targets such as enzymes or receptors. It may function as an inhibitor or modulator within biochemical pathways relevant to various physiological processes. The precise mechanism can vary based on the biological context and target system being studied.
The compound's physical properties include solubility characteristics that are influenced by its heterocyclic nature and functional groups. It typically exhibits moderate solubility in polar solvents due to the presence of polar functional groups.
Chemical properties include stability under various conditions (pH, temperature), reactivity towards nucleophiles and electrophiles, and potential interactions with biological macromolecules. These properties are critical for understanding its behavior in biological systems and potential applications in medicinal chemistry.
3-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol has significant potential applications in scientific research:
The compound's diverse functionalities make it an exciting candidate for further research in multiple scientific domains .
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 67707-87-3
CAS No.: 749786-16-1
CAS No.: